6-Bromo-1H-benzo[d]imidazol-5-amine - 1360921-27-2

6-Bromo-1H-benzo[d]imidazol-5-amine

Catalog Number: EVT-2957627
CAS Number: 1360921-27-2
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of benzimidazole derivatives, including potentially "6-Bromo-1H-benzo[d]imidazol-5-amine," can be achieved through various methods. One common approach involves the condensation of a 1,2-diaminobenzene derivative with a carboxylic acid or its derivative. [, , ]

For example, the synthesis of 2-(arylmethyl)-1-ethyl-1H-benzo[d]imidazol-5-amines was achieved through such a condensation reaction, highlighting the adaptability of this method for synthesizing diverse benzimidazole analogs. []

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of the benzene and imidazole rings. Substitutions on these rings can significantly influence the molecule's conformation, influencing its physicochemical properties and biological activity. []

Chemical Reactions Analysis

Benzimidazoles are reactive species that can undergo a variety of chemical transformations. These reactions can be used to introduce a variety of functional groups onto the benzimidazole ring, allowing for the synthesis of a wide range of derivatives. [, ]

For instance, the reactivity of 2-cyano-N-(4-(1-methyl-1H-benzo(d)imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide was exploited to synthesize pyrazole, thiazole, 1,3,4-thiadiazole, and polysubstituted thiophene derivatives. This example underscores the versatility of benzimidazoles as precursors in organic synthesis. []

Anti-cancer Activity

Benzimidazoles have shown significant potential as anti-cancer agents. []

For example, N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-amine (compound 10) exhibited promising anti-cancer activity against various cancer cell lines, including breast adenocarcinoma (MDA-MB-231 and MCF-7), lung adenocarcinoma (A-549), lung carcinoma (NCI-H23), and renal carcinoma (A-498). []

Anti-inflammatory Activity

Benzimidazoles have been identified as potential anti-inflammatory agents, with some exhibiting selective neuropeptides YY1 receptor antagonist activity. [] This finding highlights the potential of benzimidazole derivatives in treating inflammatory diseases.

Antimicrobial Activity

Benzimidazoles demonstrate promising antimicrobial activity against various bacterial and fungal strains. [, , , ]

For example, a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide and phenyl urea derivatives were synthesized and evaluated for their antimicrobial activity. These compounds displayed potent inhibitory activity against various bacterial and fungal strains, highlighting their potential as novel antimicrobial agents. []

Applications
  • Aromatase Inhibitors: Benzimidazoles have been investigated as potential aromatase inhibitors for treating cancer. [] By inhibiting the aromatase enzyme, these compounds could help reduce estrogen synthesis, potentially slowing the progression of hormone-dependent cancers.
  • AMPK Activators: Benzimidazoles have shown potential in activating AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. [] This activation could have therapeutic benefits in treating metabolic disorders such as type 2 diabetes.
  • Optical pH Sensors: Certain spirobifluorene derivatives incorporating a benzimidazole moiety have demonstrated significant spectral sensitivity to pH changes, suggesting their potential application as optical pH sensors. [] This property could be valuable in various fields, including biological research and environmental monitoring.

4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine

Compound Description: This compound exhibits potent anti-hepatitis B activity, with an IC50 value in the low micromolar range. Studies have focused on its synthesis, crystal structure analysis, and pharmacological activity. []

2-(1-(4-Chlorophenyl)ethyl)-1-(2-(diethylamino)ethyl)-1H-benzo[d]imidazol-5-amine

Compound Description: This compound is a novel benzimidazole derivative synthesized and characterized using IR, NMR spectroscopy, and mass spectrometry. []

Relevance: This compound and 6-bromo-1H-benzo[d]imidazol-5-amine belong to the same chemical class, the benzimidazoles, sharing the core structure. The presence of different substituents at the 2 and 5 positions on the benzimidazole ring in both compounds emphasizes the diversity within this chemical class and suggests potentially different biological activities. []

N,N-Dimethyl-1H-benzo[d]imidazol-2-amine

Compound Description: This compound has been studied using X-ray powder diffraction to determine its unit cell parameters, space group, and crystal structure. []

Relevance: This compound shares the benzimidazole core structure with 6-bromo-1H-benzo[d]imidazol-5-amine. The presence of a dimethylamino group at the 2-position in this compound, compared to the bromine and amine groups at the 6- and 5-positions in the target compound, respectively, demonstrates the diversity within the benzimidazole class and potential differences in their chemical and biological properties. []

N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazol-5-amine

Compound Description: This compound has been identified as a potent aromatase inhibitor through in-silico screening and molecular docking studies. It demonstrates promising anticancer activity against various cancer cell lines. []

Relevance: This compound is relevant due to the presence of two benzimidazole moieties, highlighting the significance of this structure in biological activity. While it shares the core benzimidazole structure with 6-bromo-1H-benzo[d]imidazol-5-amine, the presence of an additional benzimidazole ring and the absence of a bromine substituent suggest potentially different pharmacological profiles. []

5-(Diethylamino)-2-[((2-mercapto-1H-benzo[d]imidazol-5-yl)imino)methyl]phenol

Compound Description: This compound's structural, electronic, and spectroscopic properties have been investigated using computational methods and compared with experimental data. []

2-(Arylmethyl)-1-ethyl-1H-benzo[d]imidazol-5-amines

Compound Description: This group of compounds was synthesized and investigated for their potential anti-inflammatory activity using molecular docking studies. []

Relevance: This group of compounds, with various arylmethyl substituents, shares the core benzimidazole structure with 6-bromo-1H-benzo[d]imidazol-5-amine, highlighting the importance of this scaffold in medicinal chemistry. The variation in arylmethyl groups exemplifies how modifications to the core structure can influence biological activity, suggesting that 6-bromo-1H-benzo[d]imidazol-5-amine could possess anti-inflammatory properties or be a scaffold for further modification towards such applications. []

6-Bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine

Compound Description: This compound, incorporating a 2-methyl-2H-1,2,3-triazole heterocyclic motif, has been synthesized and characterized as a potential kinase inhibitor. []

Relevance: While this compound does not contain a benzimidazole core, it is relevant to 6-bromo-1H-benzo[d]imidazol-5-amine due to the shared presence of a bromo substituent and its potential as a kinase inhibitor. This suggests that 6-bromo-1H-benzo[d]imidazol-5-amine, incorporating a bromine atom, might also exhibit inhibitory activity against kinases, warranting further investigation. []

2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(5-R1-1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamides

Compound Description: This series of compounds was designed and synthesized for their potential antitumor activity. QSAR studies and molecular docking were employed to elucidate their structure-activity relationships and binding modes. []

Relevance: This series, featuring various substituents, highlights the versatility of the benzimidazole scaffold and its application in anticancer drug discovery. While structurally distinct from 6-bromo-1H-benzo[d]imidazol-5-amine due to the presence of a triazine ring and sulfonamide group, the shared benzimidazole core suggests that the target compound might also exhibit anticancer properties, motivating further research in this direction. []

2-(1H-Indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide and phenyl urea derivatives

Compound Description: This group of compounds was designed as potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitors for potential use in acute myeloid leukemia (AML) treatment. []

Relevance: While structurally distinct, these compounds highlight the relevance of the benzimidazole scaffold in developing kinase inhibitors. Although 6-bromo-1H-benzo[d]imidazol-5-amine possesses a bromine substituent instead of an indazole group, the shared benzimidazole core suggests that it could serve as a starting point for designing novel FLT3 inhibitors. []

4-Bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol

Compound Description: This compound was synthesized and characterized as part of a study investigating the reactivity of 5-bromosalicylaldehyde with 4,5-dinitro-1,2-diaminephenylene under different reaction conditions. []

Relevance: This compound shares the 4-bromobenzimidazole core structure with 6-bromo-1H-benzo[d]imidazol-5-amine, suggesting that both compounds could be synthesized through similar reaction pathways. The presence of different substituents (nitro groups and a phenol ring) in this compound, compared to the amine group in the target compound, highlights the possibility of synthesizing a diverse range of derivatives with potentially distinct properties. []

1-(4-Fluorobenzyl)-N-(1-(1-(4-fluorobenzyl)-6-isopropoxy-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)-6-isopropoxy-1H-benzo[d]imidazol-2-amine

Compound Description: This compound was formed unexpectedly during an attempt to synthesize a potential antihistamine, 1-(4-fluorobenzyl)-6-isopropoxy-N-(1-methylpiperidin-4-yl)-1H-benzo[d]imidazol-2-amine. []

Relevance: This compound is structurally complex and incorporates two benzimidazole units. While structurally distinct from 6-bromo-1H-benzo[d]imidazol-5-amine, it highlights the potential for unexpected reactions and product formation when working with benzimidazole derivatives. Understanding such reactivity can be crucial in optimizing synthetic routes and designing new compounds within this chemical class, including potential derivatives of 6-bromo-1H-benzo[d]imidazol-5-amine. []

N-(2-(1H-Benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives and their Nickel Complexes

Compound Description: These compounds were synthesized and used as ligands to form nickel complexes. These complexes were then investigated for their activity in ethylene oligomerization. []

Relevance: Although structurally different from 6-bromo-1H-benzo[d]imidazol-5-amine, these compounds showcase the versatility of the benzimidazole core as a building block for ligands in organometallic chemistry. This suggests potential avenues for exploring the coordination chemistry of 6-bromo-1H-benzo[d]imidazol-5-amine with transition metals and investigating the properties of the resulting complexes. []

5-((5-([1,1'-Biphenyl]-4-yl)-6-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic acid (MK-3903)

Compound Description: This compound is a potent and selective direct activator of AMP-activated protein kinase (AMPK), showing promise for treating type 2 diabetes mellitus (T2DM) by improving lipid metabolism and insulin sensitivity. []

Relevance: This compound highlights the potential of benzimidazole-based compounds in targeting metabolic disorders. Despite its distinct structure from 6-bromo-1H-benzo[d]imidazol-5-amine, the shared benzimidazole core suggests that exploring the target compound's potential in modulating AMPK activity or related metabolic pathways could be of interest. []

(E)-5-((E)-(1H-benzo[d]imidazol-2-yl)diazenyl)-N-(4-chlorobenzylidene)-2-amine-4,6-dimethylpyridin and its metal complexes

Compound Description: This compound and its metal complexes with Cu(II), Ag(I), and Au(III) were synthesized and characterized for their structural, antimicrobial, and anticancer properties. []

Relevance: This compound emphasizes the utility of benzimidazoles as ligands in coordination chemistry and their potential in developing antimicrobial and anticancer agents. While structurally distinct from 6-bromo-1H-benzo[d]imidazol-5-amine due to the presence of a diazenyl linker and a pyridine ring, the shared benzimidazole core suggests potential applications of the target compound in similar fields. []

3-(1H-Benzo[d]imidazol-2-yl)-7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydroquinolin

Compound Description: The crystal structure of this compound has been determined, providing valuable information about its molecular geometry and packing arrangement. []

Relevance: Though structurally dissimilar to 6-bromo-1H-benzo[d]imidazol-5-amine due to the presence of a quinoline ring and additional substituents, this compound underscores the broader significance of benzimidazole-containing molecules in medicinal chemistry. Understanding the structural features of such compounds can contribute to rational drug design and development. []

Properties

CAS Number

1360921-27-2

Product Name

6-Bromo-1H-benzo[d]imidazol-5-amine

IUPAC Name

6-bromo-1H-benzimidazol-5-amine

Molecular Formula

C7H6BrN3

Molecular Weight

212.05

InChI

InChI=1S/C7H6BrN3/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,9H2,(H,10,11)

InChI Key

KPJQYZAHKRLPLX-UHFFFAOYSA-N

SMILES

C1=C(C(=CC2=C1N=CN2)Br)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.